N-(4-(methylthio)benzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(4-(methylthio)benzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyrrolidine sulfonyl group, and a benzyl group substituted with a methylthio group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylthio)benzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using pyrrolidine sulfonyl chloride under basic conditions.
Attachment of the Benzyl Group: The benzyl group with a methylthio substitution is introduced via a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the benzyl group to the piperidine ring, forming the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfonyl and piperidine groups.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(methylthio)benzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group may form strong interactions with active sites, while the piperidine and benzyl groups may enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
N-(4-(methylthio)benzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide: can be compared with compounds like:
Uniqueness
The unique combination of the piperidine ring, pyrrolidine sulfonyl group, and methylthio-substituted benzyl group distinguishes this compound from others. This structural uniqueness may confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-1-pyrrolidin-1-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S2/c1-25-17-6-4-15(5-7-17)14-19-18(22)16-8-12-21(13-9-16)26(23,24)20-10-2-3-11-20/h4-7,16H,2-3,8-14H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBMTGCQWZIPRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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